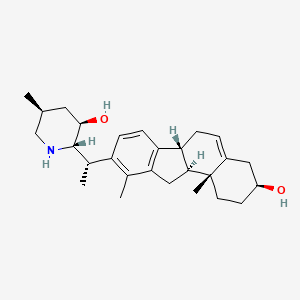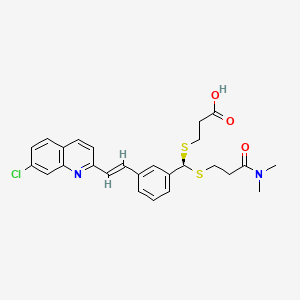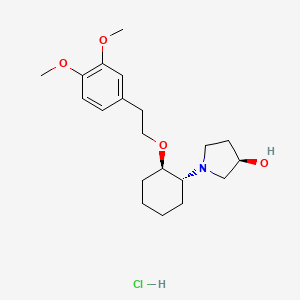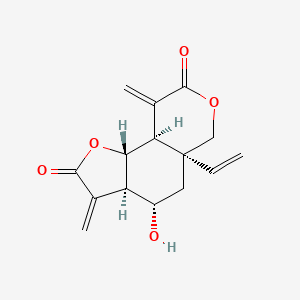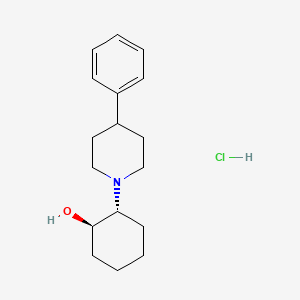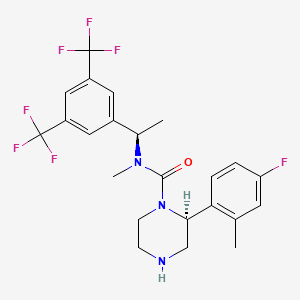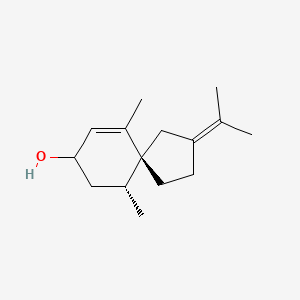
Sepantronium bromide
Overview
Description
YM155, also known as sepantronium bromide, is a small molecule that was initially identified as a potent inhibitor of survivin, a member of the inhibitor of apoptosis protein family. Survivin is overexpressed in many types of cancer, making it a target for cancer therapy. YM155 has shown promising results in preclinical studies by inducing cell death in various cancer cell lines, including non-small cell lung cancer, renal cancer, glioblastomas, triple-negative breast cancer, prostate cancer, and acute myeloid leukemia .
Scientific Research Applications
YM155 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of survivin and its effects on cell death pathways.
Biology: Investigated for its role in inducing apoptosis in cancer cells and its potential as a therapeutic agent.
Medicine: Explored in clinical trials for the treatment of various cancers, including non-small cell lung cancer, prostate cancer, and acute lymphoblastic leukemia.
Industry: Potential applications in the development of new cancer therapies and as a lead compound for drug discovery
Mechanism of Action
YM155 exerts its effects by targeting survivin, a protein that inhibits apoptosis and promotes cell proliferation. The compound binds to the promoter region of the survivin gene, leading to downregulation of survivin expression. This results in the activation of apoptotic pathways and induction of cell death in cancer cells. Additionally, YM155 has been shown to induce DNA damage and activate the DNA damage response pathway, further contributing to its cytotoxic effects .
Similar Compounds:
Embelin: Another small molecule inhibitor of survivin.
LCL161: A small molecule that targets inhibitor of apoptosis proteins.
Birinapant: A bivalent small molecule that targets inhibitor of apoptosis proteins.
Uniqueness of YM155: YM155 is unique in its ability to potently inhibit survivin expression and induce apoptosis in a wide range of cancer cell lines. Unlike other survivin inhibitors, YM155 has shown significant efficacy in preclinical studies and has been well-tolerated in clinical trials. Its ability to induce DNA damage and activate the DNA damage response pathway further distinguishes it from other similar compounds .
Safety and Hazards
Future Directions
Understanding the molecular mechanism of action of Sepantronium bromide is of vital importance for modern personalized medicine involving the selection of responsive patients and possible treatment combinations . The development of effective therapeutic modalities that target quiescent cancer cells may enable new cancer treatments to prevent cancer progression and recurrence .
Biochemical Analysis
Biochemical Properties
Sepantronium Bromide is a potent inhibitor of survivin, with an IC50 of 0.54 nM . It inhibits the expression of survivin by suppressing the transcription of the survivin gene promoter . It does not significantly inhibit the activity of the SV40 promoter . It has been observed to slightly inhibit the interaction between Survivin and XIAP .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It effectively inhibits human cancer cell lines (mutated or truncated p53), such as PC-3, PPC-1, DU145, TSU-Pr1, 22Rv1, SK-MEL-5, and A375, with IC50 ranging from 2.3 to 11 nM .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the survivin promoter, thereby inhibiting the transcription of the survivin gene and reducing the expression of survivin . This leads to the promotion of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
It has been shown to have a dose-proportional exposure in plasma across all tested dose ranges .
Dosage Effects in Animal Models
In animal models, this compound has shown to inhibit tumor growth without significant weight loss or decrease in blood cell count . At a dose of 5 mg/kg, it showed 80% TGI in PC-3 orthotopic xenografts .
Transport and Distribution
It has been shown to be highly distributed in tumor tissues in vivo .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the nucleus where it interacts with the survivin promoter to inhibit its transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions: YM155 is synthesized through a multi-step process involving the formation of an imidazolium salt. The synthetic route typically includes the following steps:
- Formation of the imidazole ring.
- Alkylation of the imidazole ring to form the imidazolium salt.
- Bromination to introduce the bromide ion.
Industrial Production Methods: The industrial production of YM155 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Controlled reaction conditions such as temperature, pressure, and pH.
- Purification steps including crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: YM155 undergoes various chemical reactions, including:
Oxidation: YM155 can be oxidized under specific conditions, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions involving YM155 can lead to the formation of reduced intermediates.
Substitution: YM155 can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of YM155 can lead to the formation of oxidized derivatives, while substitution reactions can result in the formation of substituted imidazolium compounds .
Properties
IUPAC Name |
1-(2-methoxyethyl)-2-methyl-3-(pyrazin-2-ylmethyl)benzo[f]benzimidazol-3-ium-4,9-dione;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N4O3.BrH/c1-13-23(9-10-27-2)17-18(24(13)12-14-11-21-7-8-22-14)20(26)16-6-4-3-5-15(16)19(17)25;/h3-8,11H,9-10,12H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIYUDDJPRGKNJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(N1CCOC)C(=O)C3=CC=CC=C3C2=O)CC4=NC=CN=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228817 | |
| Record name | Sepantronium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
781661-94-7 | |
| Record name | Sepantronium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=781661-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sepantronium bromide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0781661947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sepantronium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SEPANTRONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H5Q4J1CM5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Although initially developed as a survivin suppressant, research suggests that Sepantronium bromide's primary mode of action is the induction of DNA damage through the generation of reactive oxygen species (ROS). [, , ] This DNA damage subsequently triggers a cascade of downstream effects, including cell cycle arrest, apoptosis, and potentially parthanatos. [, ]
A: this compound, a quinone-based compound, undergoes a 2-electron reductive activation that leads to the generation of ROS. [] This process can occur independently of oxygen and hydrogen peroxide, distinguishing it from typical quinone mechanisms. []
A: The DNA damage inflicted by this compound activates DNA damage response pathways, leading to cell cycle arrest and ultimately cell death. [, ] Interestingly, in some esophageal squamous-cell carcinoma cell lines, this compound has been shown to switch radiation-induced senescence to apoptosis, further enhancing radiosensitivity. []
ANone: The molecular formula of this compound is C17H17BrN4O2S. It has a molecular weight of 409.3 g/mol.
A: While specific spectroscopic data is not provided in the provided abstracts, they mention techniques such as circular dichroism, absorption spectroscopy, and mass spectrometry being used to characterize the compound and its interactions. [, ]
A: Yes, molecular modeling studies have been conducted to investigate the interaction of this compound with DNA. [] These studies suggested that this compound does not interact with DNA in a manner that would cause intercalation, challenging the initial assumptions about its mechanism of action. []
ANone: The provided abstracts do not delve into specific SAR studies for this compound.
A: this compound is known to be light-sensitive. [] This sensitivity necessitates careful handling and storage procedures to maintain its efficacy.
A: Yes, researchers are investigating the use of liposomal formulations and polymeric nanoparticles to encapsulate this compound. [, ] These strategies aim to enhance drug stability, prolong circulation time, and improve delivery to target tissues, such as glioblastoma cells. [, ]
A: Studies in Japanese patients with advanced solid tumors demonstrated that this compound exhibits dose proportionality in its pharmacokinetics. [] Additionally, renal impairment has been found to influence the pharmacokinetics of the compound. []
A: A study comparing this compound pharmacokinetics in US and Japanese patients with solid tumors or non-Hodgkin lymphoma found no significant differences between the two populations. []
A: Research indicates that this compound faces challenges in penetrating the blood-brain barrier, limiting its efficacy in treating conditions like glioblastoma. [] Nanoparticle formulations are being explored to overcome this limitation. []
A: this compound exhibits potent anti-proliferative activity against a wide range of cancer cell lines, including those derived from melanoma, lymphoma, lung cancer, prostate cancer, and breast cancer. [, , ] It induces cell cycle arrest and apoptosis in these cell lines. []
A: Yes, this compound has shown promising anti-tumor activity in various xenograft models, including those of esophageal squamous-cell carcinoma, hepatoblastoma, and diffuse large B-cell lymphoma. [, , ] These studies highlight its potential as a single agent or in combination with other therapies.
A: this compound has been evaluated in multiple Phase I and II clinical trials for various cancer types. [, , , ] While early-phase trials showed promising signals, later-phase trials, particularly those combining this compound with docetaxel for melanoma or breast cancer, did not meet their primary endpoints. [, ]
A: Resistance to this compound can arise from persistent activation of the DNA damage response pathway and upregulation of antioxidant mechanisms, such as increased glutathione levels. [] Additionally, feedback loops involving NRF2 and FoxO transcription factors contribute to this compound resistance, particularly in triple-negative breast cancer cells. []
A: The provided abstracts mention hematological toxicities, such as neutropenia and thrombocytopenia, as the most common adverse events observed in clinical trials of this compound. [, ]
A: Yes, researchers are developing anti-GD2 immunoliposomes to deliver this compound specifically to neuroblastoma tumor cells. [] This approach aims to enhance the drug's efficacy and reduce off-target effects. []
A: Research suggests that proteins involved in the DNA damage response pathway might serve as more appropriate biomarkers for predicting this compound efficacy than survivin levels. [] Additionally, a study using PET imaging with [11C]YM155 showed promise in predicting response to this compound. []
A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method utilized for the quantification of this compound in biological matrices like mouse plasma. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



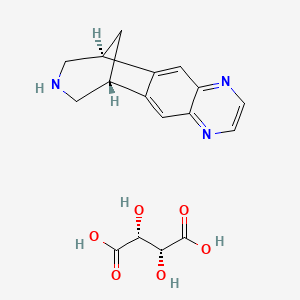
![N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide](/img/structure/B1683809.png)
![5'-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine](/img/structure/B1683810.png)
